

Application Notes and Protocols for 800CW NHS Ester in Flow Cytometry

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Compound of Interest		
Compound Name:	800CW NHS ester	
Cat. No.:	B8823005	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 800CW N-hydroxysuccinimide (NHS) ester for labeling antibodies and subsequent application in flow cytometry. Detailed protocols for antibody conjugation, cell staining, and data analysis are included to facilitate the integration of this near-infrared (NIR) fluorochrome into your research workflows.

Introduction to 800CW NHS Ester

IRDye® **800CW NHS** ester is a bright and photostable near-infrared fluorescent dye that has become a valuable tool in a variety of biological applications, including flow cytometry.[1] Its emission in the near-infrared spectrum (excitation/emission maxima ~774/789 nm) offers significant advantages, primarily due to the low autofluorescence of biological samples in this region.[2] This results in higher signal-to-noise ratios, enabling the detection of low-abundance targets with greater sensitivity.[2] The NHS ester reactive group allows for straightforward and efficient covalent conjugation to primary amines on antibodies and other proteins.[3]

Key Advantages of 800CW in Flow Cytometry

 High Signal-to-Noise Ratio: The NIR spectrum is characterized by minimal autofluorescence from cells and tissues, leading to clearer signals and improved resolution of dimly stained populations.[2]



- Multiplexing Capabilities: The distinct spectral properties of 800CW allow for its inclusion in complex multicolor flow cytometry panels with minimal spectral overlap with fluorochromes in the visible range.
- Photostability: 800CW exhibits high photostability, which is crucial for experiments requiring extended data acquisition times or cell sorting.
- Versatility: Beyond flow cytometry, 800CW-conjugated antibodies can be utilized in a range of applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging.

Data Presentation

The following tables provide illustrative quantitative data to demonstrate the expected performance of 800CW-conjugated antibodies in comparison to other commonly used fluorochromes in flow cytometry. This data is intended for comparative purposes to aid in experimental design. Actual results may vary depending on the antibody, cell type, and instrument configuration.

Table 1: Illustrative Performance Comparison of Fluorochrome-Conjugated Antibodies

Fluorochrome	Excitation Max (nm)	Emission Max (nm)	Illustrative Stain Index*	Illustrative Signal-to- Noise Ratio (SNR)**
FITC	495	519	80	30
PE	565	578	350	150
APC	650	660	250	100
800CW	774	789	200	180

^{*}Stain Index is a measure of the separation between the positive and negative populations. It is calculated as the difference in the median fluorescence intensities of the positive and negative populations divided by twice the standard deviation of the negative population.



**Signal-to-Noise Ratio is the ratio of the mean fluorescence intensity of the positive signal to the mean fluorescence intensity of the background.

Table 2: Physicochemical Properties of 800CW NHS Ester

Property	Value
Molecular Weight	~1166 g/mol
Excitation Maximum (λex)	~774 nm
Emission Maximum (λem)	~789 nm
Molar Extinction Coefficient (ε)	~240,000 M ⁻¹ cm ⁻¹
Reactive Group	N-hydroxysuccinimide (NHS) Ester
Reactivity	Primary amines
Solubility	High water solubility

Experimental Protocols

Protocol 1: Antibody Conjugation with 800CW NHS Ester

This protocol describes the conjugation of **800CW NHS ester** to a primary antibody.

Materials:

- Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
- 800CW NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification column (e.g., desalting column)
- Phosphate-Buffered Saline (PBS), pH 7.4



Procedure:

- Antibody Preparation:
 - If necessary, buffer exchange the antibody into the Reaction Buffer.
 - Adjust the antibody concentration to 1-2 mg/mL.
- Dye Preparation:
 - Allow the vial of 800CW NHS ester to warm to room temperature.
 - Dissolve the 800CW NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the dissolved 800CW NHS ester to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.
 - Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
 280 nm (for the antibody) and 774 nm (for 800CW).
- Storage:



 Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and a protein stabilizer like BSA.

Protocol 2: Immunofluorescent Staining of Cells for Flow Cytometry

This protocol outlines the steps for staining suspended cells with an 800CW-conjugated antibody for flow cytometric analysis.

Materials:

- Cells in suspension
- 800CW-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)
- (Optional) Fc block to prevent non-specific binding
- (Optional) Viability dye
- (Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

- Cell Preparation:
 - Harvest cells and wash them with cold Flow Cytometry Staining Buffer.
 - Adjust the cell concentration to 1 x 10^7 cells/mL.
 - Aliquot 100 μL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
- (Optional) Fc Receptor Blocking:
 - If your cells express Fc receptors, incubate them with an Fc block for 10-15 minutes at 4°C to minimize non-specific antibody binding.



• Staining:

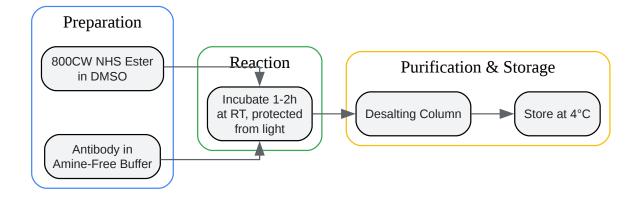
- Add the predetermined optimal concentration of the 800CW-conjugated primary antibody to the cells.
- Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.

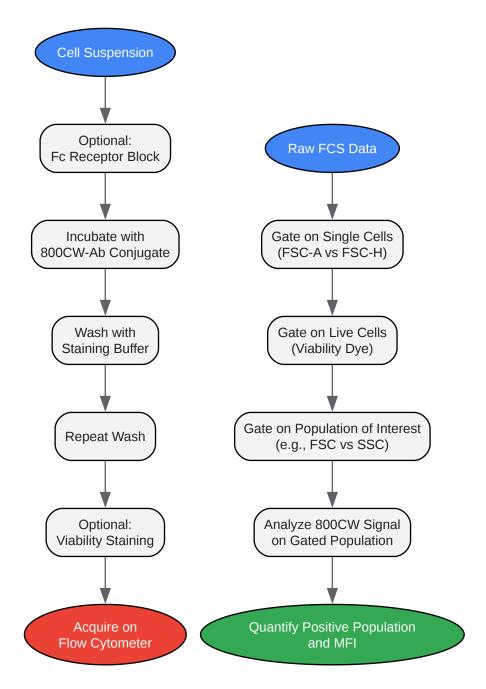
Washing:

- Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.
- Centrifuge at 300-400 x g for 5 minutes at 4°C.
- Carefully decant the supernatant.
- Repeat the wash step twice.
- (Optional) Viability Staining:
 - If a viability dye is to be used, follow the manufacturer's protocol for staining.
- Resuspension and Data Acquisition:
 - Resuspend the cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a laser and detector suitable for the near-infrared spectrum (e.g., a 685 nm or 785 nm laser and an appropriate emission filter).

Visualizations Antibody Conjugation Workflow









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